Cas no 52545-13-8 (4-methoxy-1,2-dihydropyridin-2-one)

4-methoxy-1,2-dihydropyridin-2-one structure
52545-13-8 structure
商品名:4-methoxy-1,2-dihydropyridin-2-one
CAS番号:52545-13-8
MF:C6H7NO2
メガワット:125.12528
MDL:MFCD09839191
CID:840748
PubChem ID:817715

4-methoxy-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-2(1H)-pyridinone
    • 4-Methoxypyridin-2(1H)-one
    • 2(1H)-Pyridinone,4-methoxy-
    • 2(1H)-Pyridinone,4-methoxy-(9CI)
    • 2-Hydroxy-4-methoxypyridine
    • 4-Methoxy-1,2-dihydropyridin-2-one
    • 4-methoxy-1H-pyridin-2-one
    • 4-methoxy-2(1H)-pyridone
    • 4-Methoxy-2-pyridone
    • 4-Methoxy-2-pyridone4-METHOXY-2(1H)-PYRIDINONE
    • 4-Methoxypyridin-2-ol
    • 52545-13-8
    • SCHEMBL1002538
    • 95907-06-5
    • SB21135
    • EN300-119060
    • SY025594
    • AKOS015897925
    • DB-349487
    • AKOS006280116
    • CS-W003662
    • BZIUQZRSHNDQTH-UHFFFAOYSA-N
    • DS-12674
    • MFCD09839191
    • 2-Pyridinol, 4-methoxy-
    • 2(1H)-Pyridinone, 4-methoxy-
    • AC-907/34117039
    • 4-methoxy pyridin-2(1H)-one
    • F17762
    • Z1741975851
    • DB-012205
    • 4-methoxy-1,2-dihydropyridin-2-one
    • MDL: MFCD09839191
    • インチ: InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
    • InChIKey: BZIUQZRSHNDQTH-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=NC=C1)O

計算された属性

  • せいみつぶんしりょう: 125.047678g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 125.047678g/mol
  • 単一同位体質量: 125.047678g/mol
  • 水素結合トポロジー分子極性表面積: 38.3Ų
  • 重原子数: 9
  • 複雑さ: 182
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 355.1±42.0 °C at 760 mmHg
  • フラッシュポイント: 168.5±27.9 °C
  • 屈折率: 1.526
  • PSA: 42.35000
  • LogP: 0.79580

4-methoxy-1,2-dihydropyridin-2-one セキュリティ情報

4-methoxy-1,2-dihydropyridin-2-one 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-methoxy-1,2-dihydropyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W003662-10g
4-Methoxypyridin-2(1H)-one
52545-13-8 99.42%
10g
$819.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CU651-200mg
4-methoxy-1,2-dihydropyridin-2-one
52545-13-8 95+%
200mg
454.0CNY 2021-08-05
eNovation Chemicals LLC
Y1048784-5g
2(1H)-Pyridinone,4-methoxy-(9CI)
52545-13-8 98%
5g
$420 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1116-100MG
4-methoxy-1,2-dihydropyridin-2-one
52545-13-8 95%
100MG
¥ 158.00 2023-04-13
Enamine
EN300-82857-0.25g
4-methoxypyridin-2-ol
52545-13-8 95%
0.25g
$149.0 2023-02-11
TRC
M336563-100mg
4-Methoxypyridin-2(1H)-one
52545-13-8
100mg
$ 70.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M24570-5g
4-Methoxypyridin-2(1H)-one
52545-13-8
5g
¥5516.0 2021-09-04
eNovation Chemicals LLC
Y1048784-1g
2(1H)-Pyridinone,4-methoxy-(9CI)
52545-13-8 98%
1g
$135 2024-06-06
Ambeed
A479850-250mg
4-Methoxypyridin-2(1H)-one
52545-13-8 95%
250mg
$28.0 2025-02-24
Fluorochem
077949-1g
4-Methoxy-2(1H)-pyridinone
52545-13-8 95%
1g
£145.00 2022-03-01

4-methoxy-1,2-dihydropyridin-2-one 合成方法

4-methoxy-1,2-dihydropyridin-2-one 関連文献

4-methoxy-1,2-dihydropyridin-2-oneに関する追加情報

4-Methoxy-1,2-Dihydropyridin-2-One (CAS No. 52545-13-8): A Versatile Compound with Broad Applications in Pharmaceutical and Biomedical Research

4-Methoxy-1,2-dihydropyridin-2-one is a key compound with the chemical formula C8H10O3 and CAS number 52545-13-8, representing a unique class of heterocyclic compounds. This molecule is characterized by its pyridine ring fused with a dihydropyridine structure, where the methoxy group at the 4-position introduces significant functional diversity. Recent studies have highlighted its potential in modulating calcium channels and its role in the development of novel therapeutic agents. The compound's structural versatility and biological activity make it a focal point in both academic and industrial research.

As a member of the dihydropyridine family, 4-methoxy-1,2-dihydropyridin-2-one exhibits unique physicochemical properties that distinguish it from its analogs. The methoxy substitution at the 4-position not only enhances its solubility but also influences its reactivity toward various functional groups. This structural modification has been shown to improve its interaction with biological targets, such as voltage-gated calcium channels, which are critical in neuronal signaling and cardiovascular regulation. The compound's ability to modulate these channels has sparked interest in its potential applications in neurodegenerative diseases and hypertension management.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-methoxy-1,2-dihydropyridin-2-one through multi-step organic reactions. A 2023 study published in *Journal of Medicinal Chemistry* reported a novel asymmetric synthesis method that employs catalytic enantioselective approaches to produce the compound with high stereoselectivity. This breakthrough has significantly reduced the cost and environmental impact of large-scale production, making it more accessible for pharmaceutical development. The synthetic pathway involves the formation of the pyridine ring via a [4+2] cycloaddition reaction, followed by selective methoxylation at the 4-position to achieve the desired structure.

Biological studies on 4-methoxy-1,2-dihydropyridin-2-one have revealed its potential as a modulator of calcium channels, particularly in the context of neurological disorders. A 2024 review in *Pharmacological Reviews* highlighted its ability to inhibit L-type calcium channels with an IC50 value of 1.2 μM, comparable to established drugs like nifedipine. This property has led to its investigation as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease, where calcium dysregulation is a key pathological feature. The compound's selectivity for specific calcium channel subtypes also reduces the risk of off-target effects, a critical factor in drug development.

Furthermore, 4-methyloxy-1,2-dihydropyridin-2-one has shown promising applications in the field of anti-inflammatory therapy. A 2023 preclinical study published in *Nature Communications* demonstrated its ability to suppress the activation of NF-κB pathways, which are central to the inflammatory response. The compound's anti-inflammatory effects were validated in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for autoimmune diseases and chronic inflammation. These findings underscore the compound's versatility in targeting multiple biological pathways.

From a synthetic perspective, the preparation of 4-methoxy-1,2-dihydropyridin-2-one has been optimized to ensure scalability and cost-effectiveness. A 2022 study in *Organic Letters* introduced a one-pot synthesis method that combines the formation of the dihydropyridine ring with the introduction of the methoxy group in a single reaction step. This approach not only streamlines the synthetic process but also minimizes the use of hazardous reagents, aligning with green chemistry principles. The method's efficiency has been validated through large-scale production trials, making it a preferred route for industrial applications.

Pharmacokinetic studies on 4-methoxy-1,2-dihydropyridin-2-one have provided insights into its bioavailability and metabolic profile. A 2023 study in *Drug Metabolism and Disposition* reported that the compound exhibits moderate oral bioavailability (approximately 40%) and is primarily metabolized via oxidative pathways in the liver. The lack of significant cytochrome P450 enzyme inhibition suggests a low potential for drug-drug interactions, which is advantageous for its use in combination therapies. These pharmacokinetic properties make it a viable candidate for further clinical development.

Emerging research is also exploring the role of 4-methoxy-1,2-dihydropyridin-2-one in the treatment of metabolic disorders. A 2024 study in *Cell Metabolism* found that the compound can enhance insulin sensitivity by modulating mitochondrial function in adipose tissue. This discovery opens new avenues for its application in type 2 diabetes management, where mitochondrial dysfunction is a key contributor to insulin resistance. The compound's dual action on calcium channels and metabolic pathways highlights its potential as a multifunctional therapeutic agent.

Despite its promising properties, challenges remain in the development of 4-methoxy-1,2-dihydropyridin-2-one as a therapeutic agent. Ongoing research is focused on optimizing its potency and selectivity, as well as addressing potential side effects. A 2023 clinical trial in *The Lancet* reported that the compound showed a favorable safety profile in Phase I trials, with minimal adverse effects observed in human subjects. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

In conclusion, 4-methoxy-1,2-dihydropyridin-2-one represents a significant advancement in the field of pharmaceutical chemistry. Its structural uniqueness, combined with its biological activity, positions it as a promising candidate for the treatment of a wide range of diseases. Continued research into its synthetic optimization, pharmacological mechanisms, and clinical applications will be crucial in realizing its full potential as a therapeutic agent.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:52545-13-8)4-methoxy-1,2-dihydropyridin-2-one
A7690
清らかである:99%
はかる:5g
価格 ($):310.0
atkchemica
(CAS:52545-13-8)4-methoxy-1,2-dihydropyridin-2-one
CL8642
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ